2,3-Diethyl-5,6-dimethylpyrazine
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Übersicht
Beschreibung
2,3-Diethyl-5,6-dimethylpyrazine is a volatile organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are commonly found in various foods, contributing to their flavor and aroma. This compound, in particular, is noted for its presence in roasted foods and its contribution to the characteristic roasted aroma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Diethyl-5,6-dimethylpyrazine can be synthesized through the Maillard reaction, which involves the reaction between amino acids and reducing sugars under heat. This reaction is responsible for the formation of many flavor compounds in cooked foods .
Industrial Production Methods: Industrial production of this compound typically involves the condensation of 3,4-hexanedione with 1,2-diaminopropane. This method is efficient and yields a high purity product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diethyl-5,6-dimethylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the pyrazine ring, affecting its aromatic properties.
Substitution: Substitution reactions, particularly with halogens, can produce a range of substituted pyrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
2,3-Diethyl-5,6-dimethylpyrazine has several applications in scientific research:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of flavor compounds.
Biology: Research has explored its role in microbial metabolism and its potential as a biomarker for certain metabolic processes.
Medicine: Studies are investigating its potential therapeutic properties, including its antioxidant and antimicrobial activities.
Industry: It is widely used in the food industry as a flavor additive to enhance the roasted aroma in various products
Wirkmechanismus
The mechanism by which 2,3-Diethyl-5,6-dimethylpyrazine exerts its effects involves its interaction with specific molecular targets and pathways:
Aromatic Properties: Its aromatic ring structure allows it to interact with olfactory receptors, contributing to its strong aroma.
Antioxidant Activity: It can scavenge free radicals, reducing oxidative stress in biological systems.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylpyrazine: Found in foods like asparagus and tea, known for its strong aroma.
2,3-Dimethylpyrazine: Common in roasted sesame, contributing to its flavor.
2,3,5,6-Tetramethylpyrazine: Found in fermented cocoa beans, known for its unique aroma
Uniqueness: 2,3-Diethyl-5,6-dimethylpyrazine is unique due to its specific substitution pattern, which imparts distinct aromatic properties and makes it particularly valuable in flavor applications. Its presence in roasted foods and its contribution to the roasted aroma set it apart from other pyrazines .
Eigenschaften
CAS-Nummer |
34514-53-9 |
---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2,3-diethyl-5,6-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-9-10(6-2)12-8(4)7(3)11-9/h5-6H2,1-4H3 |
InChI-Schlüssel |
YAGSHZPMYHTMPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(N=C1CC)C)C |
Herkunft des Produkts |
United States |
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